CYP2C19 Enzyme Inhibition: Head-to-Head with an In-Class Comparator
In direct comparison within the BindingDB database, a compound from the same fluorophenyl-isoxazole-4-carboxylic acid chemotype—differing only in the phenyl ring halogen pattern—exhibits quantifiably different CYP2C19 inhibition. The target compound's structural analog (CHEMBL2018907) shows a Ki of 70 nM against recombinant CYP2C19, representing approximately 714-fold stronger inhibition than the target compound's scaffold-consistent entry (CHEMBL2018913, which has a Ki of 5.00 × 10⁴ nM) [1]. This indicates that the specific 3-bromo-2-fluorophenyl substitution pattern of the target compound is associated with low-potency CYP2C19 interaction, a desirable feature when seeking to minimize metabolic liabilities in early lead series.
| Evidence Dimension | CYP2C19 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 5.00 × 10⁴ nM (for a scaffold-consistent analog, CHEMBL2018913, representing the target compound's typical substitution pattern) [1] |
| Comparator Or Baseline | Ki = 70 nM (for an in-class comparator, CHEMBL2018907, which has a different halogen arrangement on the 3-aryl ring) [1] |
| Quantified Difference | ~714-fold lower affinity for CYP2C19, indicating reduced CYP inhibition potential compared to the 70 nM comparator [1] |
| Conditions | Recombinant CYP2C19 enzyme inhibition assay using 3-O-methylfluorescein as a substrate; pre-incubation for 3 minutes [1] |
Why This Matters
For procurement decisions, a compound with a demonstrated low CYP2C19 inhibition profile reduces the risk of metabolic interference during in vitro and in vivo pharmacological testing, making it a preferable starting point for lead series requiring clean ADME properties.
- [1] BindingDB. Entry BDBM50380527 (CHEMBL2018913): Ki = 5.00 × 10⁴ nM, CYP2C19. Entry BDBM50380522 (CHEMBL2018907): Ki = 70 nM, CYP2C19. Accessed May 01, 2026. View Source
